Isoform Selectivity Profile: SIS17 Shows Cleaner Off‑Target Profile than FT895
In a direct head‑to‑head comparison, SIS17 at 100 µM did not significantly inhibit Class I HDACs (HDAC1, HDAC8), Class II HDACs (HDAC4), or Class III sirtuins (SIRT1, SIRT2, SIRT3, SIRT6). In contrast, the reference HDAC11 inhibitor FT895 inhibited HDAC4 with an IC₅₀ of 25 µM and HDAC8 with an IC₅₀ of 9.2 µM under the same assay conditions .
| Evidence Dimension | Isoform Selectivity (Off‑Target Inhibition) |
|---|---|
| Target Compound Data | No significant inhibition of HDAC1, HDAC4, HDAC8, SIRT1, SIRT2, SIRT3, SIRT6 at 100 µM |
| Comparator Or Baseline | FT895: IC₅₀ = 25 µM (HDAC4); IC₅₀ = 9.2 µM (HDAC8) |
| Quantified Difference | SIS17 shows no detectable off‑target activity at 100 µM, whereas FT895 inhibits HDAC4 and HDAC8 with low micromolar potency |
| Conditions | In vitro enzymatic assays using recombinant HDAC isoforms and corresponding acyl‑peptide substrates; SIS17 and FT895 tested at 100 µM |
Why This Matters
Procurement of SIS17 over FT895 minimizes the risk of confounding biological effects caused by off‑target inhibition of other HDAC isoforms.
